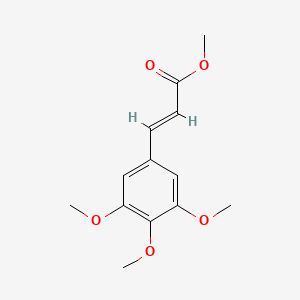

Methyl 3,4,5-trimethoxycinnamate

概要

説明

Methyl 3,4,5-trimethoxycinnamate is a bioactive natural phenylpropanoid. It is known for its anti-inflammatory and antioxidant properties. This compound is found in various plants and has been studied for its potential therapeutic applications, particularly in the fields of inflammation and metabolic disorders .

作用機序

Target of Action

Methyl 3,4,5-trimethoxycinnamate (MTC) primarily targets RAW264.7 macrophages and RAW264.7–3T3-L1 adipocytes . These cells play a crucial role in inflammation and metabolic disorders .

Mode of Action

MTC interacts with its targets by suppressing the release of inflammatory cytokines such as TNFα, IL-6, and IL-1β , as well as NO/iNOS and PGE 2 /COX-2 levels in RAW264.7 cells . It also reduces the levels of phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . Furthermore, MTC enhances the DNA binding of Nrf2 .

Biochemical Pathways

MTC affects the NF-κB and Nrf2 pathways . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 plays a critical role in antioxidant mechanisms . MTC reduces NF-κB DNA binding and luciferase activity, and enhances Nrf2 DNA binding and ARE-luciferase activity .

Pharmacokinetics

It’s known that mtc is a solid compound with good solubility in solvents, slightly soluble in water, and more soluble in organic solvents such as ethanol and ether . This could potentially impact its bioavailability.

Result of Action

MTC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage–adipocyte co-culture . The effect of MTC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . Additionally, MTC may protect the heart from arrhythmias via its inhibitory effect on the calcium channel .

Action Environment

It should be stored at 2-8℃ . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, it should be kept away from high temperatures, fire sources, and acidic or alkaline substances .

生化学分析

Biochemical Properties

Methyl 3,4,5-trimethoxycinnamate has been found to have anti-inflammatory effects in RAW264.7 macrophages . It suppresses the release of TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. In a macrophage–adipocyte co-culture, the compound reduced the release of TNFα, IL-6, IL-1β, MCP-1 and RANTES, while enhancing glucose uptake and activation of AMPKα .

Molecular Mechanism

The molecular mechanism of this compound involves a reduction in phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . It also produced a reduction in NF-κB DNA binding and luciferase activity . Treatment of RAW264.7 cells with this compound resulted in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity .

準備方法

Methyl 3,4,5-trimethoxycinnamate is typically synthesized through the esterification of 3,4,5-trimethoxycinnamic acid with methanol. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.

化学反応の分析

Methyl 3,4,5-trimethoxycinnamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl 3,4,5-trimethoxycinnamate has been extensively studied for its scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.

Medicine: Its antioxidant properties are being explored for potential therapeutic applications in diseases characterized by oxidative stress.

類似化合物との比較

Methyl 3,4,5-trimethoxycinnamate can be compared with other similar compounds such as:

3,4,5-Trimethoxycinnamic acid: This compound is the precursor used in the synthesis of this compound.

p-Methoxycinnamic acid: Another cinnamic acid derivative with similar bioactive properties.

Methyl p-methoxycinnamate: A structurally related compound with similar applications in skincare and therapeutic research.

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and metabolic effects, making it a versatile compound for various scientific and industrial applications.

生物活性

Methyl 3,4,5-trimethoxycinnamate (MTC) is a bioactive compound recognized for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and cardioprotective effects. This article synthesizes current research findings on MTC's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

MTC is classified as a phenylpropanoid and is derived from cinnamic acid. Its molecular formula is C12H16O5, with a molecular weight of 240.25 g/mol. The compound features three methoxy groups attached to the aromatic ring, which significantly influences its biological activities.

Anti-inflammatory Activity

Research has demonstrated that MTC exhibits potent anti-inflammatory properties. A study conducted using RAW264.7 macrophages revealed that MTC effectively suppressed the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β when induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ) . The mechanism involves the inhibition of the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.

Table 1: Effects of this compound on Inflammatory Mediators

| Concentration (µM) | TNFα Release (%) | IL-6 Release (%) | IL-1β Release (%) |

|---|---|---|---|

| 5 | 45 | 40 | 50 |

| 10 | 30 | 25 | 35 |

| 20 | 15 | 10 | 20 |

Anticancer Activity

MTC has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies showed that MTC inhibited the growth of hepatocellular carcinoma cells (Hep3B) with an IC50 value of approximately 109.7 µM . Moreover, MTC was found to modulate global DNA methylation levels, indicating its potential as a chemotherapeutic agent by affecting epigenetic regulation.

Case Study: Cytotoxicity Against Hepatocellular Carcinoma

In a comparative study on the cytotoxicity of different cinnamate derivatives, MTC demonstrated significant inhibition of cell proliferation in Hep3B cells. The study highlighted that compounds with multiple methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Cardioprotective Effects

Recent findings suggest that MTC may have protective effects against arrhythmias. It was shown to inhibit calcium channels in cardiomyocytes, thereby reducing the risk of arrhythmias induced by isoprenaline . This suggests a potential therapeutic application for MTC in cardiac health.

Table 2: Effects of this compound on Cardiac Function

| Treatment Condition | Early Afterdepolarizations (EADs) | Delayed Afterdepolarizations (DADs) |

|---|---|---|

| Control | High | High |

| MTC Treatment | Abolished | Suppressed |

The biological activities of MTC can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : MTC reduces the activation of NF-κB and enhances Nrf2 signaling, promoting antioxidant responses .

- Cytotoxicity through Epigenetic Modulation : By altering DNA methylation patterns, MTC can influence gene expression associated with cancer progression .

- Calcium Channel Blockade : The compound inhibits L-type calcium currents in cardiac cells, which may prevent arrhythmogenic events .

特性

IUPAC Name |

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHCGFNNUQTEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289631 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-96-8, 7560-49-8 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20329-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 - 100 °C | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known natural sources of Methyl 3,4,5-trimethoxycinnamate?

A1: this compound has been identified in various plant species. It's found as a major bioactive component in the serum of rats treated with Polygalae Radix ("YuanZhi," the roots of Polygala tenuifolia WILLD.) []. It has also been isolated from the root of Rauvolfia vomitoria Afzel [], and identified as a major component in extracts from the leaves of Melicope glabra (Blume) T. G. Hartley [].

Q2: How does this compound exert its potential antiarrhythmic effects?

A2: Research suggests that this compound (at concentrations of 15-30 µM) can shorten action potential duration in rabbit ventricular myocytes []. This effect is attributed to its ability to inhibit L-type calcium current (I(Ca,L)) without significantly affecting other potassium currents like I(to) or I(K,SS) []. By suppressing I(Ca,L) and consequently intracellular Ca(2+) transients, this compound appears to reduce the generation of transient inward current (I(ti)), ultimately contributing to its potential antiarrhythmic properties [].

Q3: Does this compound exhibit any anti-inflammatory properties?

A3: While not extensively detailed in the provided abstracts, one study mentions that this compound can suppress inflammation in RAW264.7 macrophages and hinder macrophage-adipocyte interaction []. This suggests a potential role in modulating inflammatory processes, but further research is needed to elucidate the specific mechanisms involved.

Q4: Are there any computational studies exploring the interactions of this compound with biological targets?

A6: Molecular docking studies suggest that this compound can partially bind to the SAH-binding pocket of DNA methyltransferase 1 []. This provides insights into its potential mechanism for inhibiting DNA methylation. Further computational studies could delve deeper into its interactions with other potential targets and aid in understanding its diverse biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。